molecular formula C12H17N5O4S2 B12375834 TETS-4-Methylaniline

TETS-4-Methylaniline

Cat. No.: B12375834
M. Wt: 359.4 g/mol
InChI Key: NEZHGJYJYANLPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

TETS-4-Methylaniline can be synthesized through diazotization or glutaraldehyde methods. In the diazotization method, aniline derivatives are treated with nitrous acid to form diazonium salts, which are then coupled with other compounds to form the desired product. The glutaraldehyde method involves the reaction of aniline derivatives with glutaraldehyde to form Schiff bases, which are then reduced to form the final product .

Chemical Reactions Analysis

TETS-4-Methylaniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of nitro compounds, while reduction can lead to the formation of amines .

Scientific Research Applications

TETS-4-Methylaniline has several scientific research applications, including:

    Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: It is used in the study of immune responses, particularly in the development of hapten-carrier conjugates.

    Medicine: It is used in the development of diagnostic tools and therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of TETS-4-Methylaniline involves its conjugation to carrier proteins via diazotization or glutaraldehyde methods. This conjugation allows the compound to elicit an immune response, which can be studied to understand various aspects of immunology and electrophysiology .

Comparison with Similar Compounds

TETS-4-Methylaniline is unique in its ability to conjugate to carrier proteins and elicit an immune response. Similar compounds include other haptens such as dinitrophenyl and fluorescein isothiocyanate. this compound is distinct in its specific structure and reactivity, which make it particularly useful in certain types of scientific research .

Properties

Molecular Formula

C12H17N5O4S2

Molecular Weight

359.4 g/mol

IUPAC Name

4-[(2,2,7,7-tetraoxo-2λ6,7λ6-dithia-1,3,6,8-tetrazatricyclo[4.3.1.13,8]undecan-4-yl)methyl]aniline

InChI

InChI=1S/C12H17N5O4S2/c13-11-3-1-10(2-4-11)5-12-6-14-7-15-8-16(22(14,18)19)9-17(12)23(15,20)21/h1-4,12H,5-9,13H2

InChI Key

NEZHGJYJYANLPP-UHFFFAOYSA-N

Canonical SMILES

C1C(N2CN3CN(S2(=O)=O)CN1S3(=O)=O)CC4=CC=C(C=C4)N

Origin of Product

United States

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